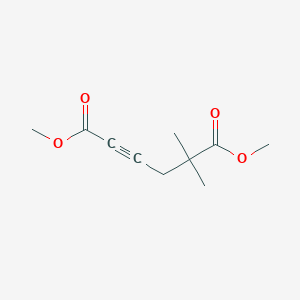
Diethyl 2,2,3-trimethylpentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,2,3-trimethylpentanedioate is an organic compound with the molecular formula C12H22O4. It is a diester derived from 2,2,3-trimethylpentanedioic acid. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2,2,3-trimethylpentanedioate can be synthesized through the esterification of 2,2,3-trimethylpentanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of catalysts such as p-toluenesulfonic acid or ion-exchange resins can also be employed to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2,2,3-trimethylpentanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, it can hydrolyze to form 2,2,3-trimethylpentanedioic acid and ethanol.
Reduction: It can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed with hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Reduction: Carried out with LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Hydrolysis: Produces 2,2,3-trimethylpentanedioic acid and ethanol.
Reduction: Yields the corresponding diol.
Substitution: Results in the formation of substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 2,2,3-trimethylpentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the design of prodrugs that can be metabolized into active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and resins due to its ester functionality, which can undergo polymerization reactions.
Mécanisme D'action
The mechanism of action of diethyl 2,2,3-trimethylpentanedioate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester groups. This can lead to various transformations depending on the reagents and conditions used. In biological systems, its esters can be hydrolyzed by esterases to release the corresponding acid and alcohol, which can then participate in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: Another diester used in organic synthesis, particularly in the malonic ester synthesis.
Diethyl succinate: A diester of succinic acid, used as a flavoring agent and in organic synthesis.
Diethyl adipate: A diester of adipic acid, used as a plasticizer and in the synthesis of polyesters.
Uniqueness
Diethyl 2,2,3-trimethylpentanedioate is unique due to its branched structure, which can impart different physical and chemical properties compared to its linear counterparts. This branching can affect its reactivity, solubility, and boiling point, making it a valuable compound in specific synthetic applications.
Propriétés
Numéro CAS |
90016-18-5 |
|---|---|
Formule moléculaire |
C12H22O4 |
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
diethyl 2,2,3-trimethylpentanedioate |
InChI |
InChI=1S/C12H22O4/c1-6-15-10(13)8-9(3)12(4,5)11(14)16-7-2/h9H,6-8H2,1-5H3 |
Clé InChI |
NAKKGJBGZHZQGD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C)C(C)(C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phosphane](/img/structure/B14373608.png)
![1-{2-[4-(Dodecylsulfanyl)phenyl]-2-oxoethyl}-1H-indole-2,3-dione](/img/structure/B14373615.png)
![N-[4,4-Bis(4-fluorophenyl)but-3-en-1-yl]pyridine-3-carboxamide](/img/structure/B14373619.png)
![3-[(3E)-3-(carbamoylhydrazinylidene)cyclohexyl]propanoic acid](/img/structure/B14373624.png)


![1-[(2-Aminoethyl)amino]decan-2-OL](/img/structure/B14373633.png)
![N-({2-[(Furan-2-yl)methoxy]phenyl}methylidene)hydroxylamine](/img/structure/B14373653.png)






